molecular formula C10H24Br2OSi2 B14715529 1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane CAS No. 18132-70-2

1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B14715529
CAS No.: 18132-70-2
M. Wt: 376.27 g/mol
InChI Key: PMAMLBZGMZOYAC-UHFFFAOYSA-N
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Description

1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of bromopropyl groups attached to a tetramethyldisiloxane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dichloromethane. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding hydrosilane.

    Oxidation: Oxidative conditions can convert the siloxane backbone into silanols or siloxane oligomers.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives.

    Reduction: The corresponding hydrosilane.

    Oxidation: Silanols or siloxane oligomers.

Scientific Research Applications

1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: Employed in the preparation of siloxane-based polymers and resins.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane involves its ability to undergo nucleophilic substitution reactions, which allows it to form covalent bonds with various nucleophiles. This reactivity is crucial for its role in organic synthesis and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
  • 1,3-Bis(3-iodopropyl)-1,1,3,3-tetramethyldisiloxane
  • 1,3-Bis(3-azidopropyl)-1,1,3,3-tetramethyldisiloxane

Uniqueness

1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane is unique due to the presence of bromine atoms, which are more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis. Additionally, the tetramethyldisiloxane backbone provides stability and flexibility, making it suitable for various applications in materials science and industry.

Properties

CAS No.

18132-70-2

Molecular Formula

C10H24Br2OSi2

Molecular Weight

376.27 g/mol

IUPAC Name

3-bromopropyl-[3-bromopropyl(dimethyl)silyl]oxy-dimethylsilane

InChI

InChI=1S/C10H24Br2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-10H2,1-4H3

InChI Key

PMAMLBZGMZOYAC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCBr)O[Si](C)(C)CCCBr

Origin of Product

United States

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